N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide
Description
Properties
Molecular Formula |
C22H16N4O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[4-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H16N4O5/c27-20(14-4-2-1-3-5-14)24-16-8-6-15(7-9-16)23-13-25-21(28)18-11-10-17(26(30)31)12-19(18)22(25)29/h1-12,23H,13H2,(H,24,27) |
InChI Key |
SNWDBPBOWXLRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps. One common method starts with the nitration of isoindoline to introduce the nitro group. This is followed by the formation of the isoindoline-2,3-dione structure through oxidation. The next step involves the reaction of this intermediate with 4-aminobenzamide under specific conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted isoindoline derivatives and other functionalized benzamides .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide exhibit significant antimicrobial properties. A study on derivatives of 2-mercaptobenzimidazole demonstrated their effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.27 to 2.65 µM against Gram-positive and Gram-negative bacteria, indicating strong antimicrobial activity .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has shown that compounds with similar structural features can inhibit the growth of cancer cell lines effectively. For instance, derivatives with nitro and halo groups have been associated with enhanced anticancer activity. In a comparative study, certain compounds exhibited IC50 values lower than that of the standard chemotherapeutic agent 5-fluorouracil (5-FU), suggesting superior efficacy in targeting cancer cells .
Drug Design and Development
The unique structural characteristics of this compound make it a valuable candidate in drug design. Its ability to interact with biological targets such as dihydrofolate reductase (DHFR), which plays a critical role in purine synthesis, positions it as a potential lead compound for the development of new antimicrobials and anticancer agents .
Case Study 1: Antimicrobial Efficacy
In one study, various derivatives were synthesized and evaluated for their antimicrobial activity against a range of pathogens. The results indicated that the presence of nitro groups significantly enhanced the antimicrobial potency of the compounds tested. The study concluded that further modifications could lead to even more effective antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of structurally related compounds. The study utilized human colorectal carcinoma cell lines (HCT116) to assess cytotoxicity through Sulforhodamine B assays. The findings revealed that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics, highlighting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and isoindoline moiety play crucial roles in binding to enzymes and receptors, leading to modulation of their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)
- Structure : Replaces isoindole-dione with a thiadiazole-isoxazole hybrid.
- Properties :
- Higher lipophilicity (logP ~3.5) due to aromatic thiadiazole.
- Reduced hydrogen-bonding capacity compared to the target compound’s nitro and carbonyl groups.
- Activity : Primarily explored in antimicrobial studies; lacks data on neurological targets .
CPPHA (N-[4-Chloro-2-[(1,3-dioxo-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide)
- Structure : Shares the isoindole-dione core but substitutes nitro with a 4-chloro and 2-hydroxybenzamide group.
- Properties: Hydroxyl group enhances solubility (logP ~2.8 vs. ~3.2 for the target compound).
- Activity : Positive allosteric modulator of mGluR5 with EC₅₀ = 320 nM; nitro-free analogs show reduced mutagenicity risks .
Substituent Variations
Bromophthalimidobutyryl Amides (3a–k)
- Structure : Replace benzamide with butyryl amide and introduce bromine at the isoindole-dione.
- Properties :
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b)
Pharmacological Profile Comparison
Structural and Functional Insights
- Linker Flexibility: The phenylamino linker in the target compound allows better conformational adaptation to receptor pockets compared to rigid analogs like CDPPB (benzamide with pyrazole) .
- Solubility vs. Permeability : Hydrophilic substitutions (e.g., hydroxyl in CPPHA) improve solubility but may reduce CNS penetration, whereas lipophilic groups (e.g., bromine in 3a–k) enhance bioavailability but increase toxicity .
Biological Activity
N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as medicine and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H12N2O7 |
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | 4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenoxy]benzoic acid |
| InChI Key | RXSQHVAGFGGZQG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple reaction steps starting from phthalimide derivatives. The process includes nitration to introduce the nitro group and subsequent coupling reactions with phenolic compounds under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group and the isoindole moiety are crucial for its activity, allowing it to modulate enzyme functions and receptor interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inducing oxidative stress within microbial cells .
Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 20 µM across different cancer types, indicating potent anticancer effects .
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)methyl]amino}phenyl)benzamide significantly reduced levels of TNF-alpha and IL-6 compared to controls. Histological analysis showed decreased tissue damage and inflammatory cell infiltration .
Q & A
Basic: What are the standard synthetic routes for N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves three key steps: (1) formation of the isoindole-1,3-dione core, (2) preparation of the benzamide scaffold, and (3) coupling these moieties via reductive amination or nucleophilic substitution. For example, the isoindole ring can be synthesized using nitro-substituted phthalic anhydride precursors, while the benzamide is prepared via Schotten-Baumann acylation. Coupling often employs reagents like EDC/HOBt for amide bond formation. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling efficiency), and stoichiometric ratios to minimize byproducts .
Advanced: What strategies mitigate low yields or impurities during the final coupling step?
Challenges in the coupling step often arise from steric hindrance at the 4-aminophenyl group or competing side reactions. Strategies include:
- Catalytic additives : Use of DMAP to accelerate acylation.
- Purification : Gradient column chromatography (silica gel, 5–10% MeOH in DCM) to separate unreacted intermediates.
- Analytical monitoring : TLC (Rf = 0.3–0.5 in EtOAc/hexane) and HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to track reaction progress .
Basic: Which functional groups in this compound are critical for its biological activity?
Key pharmacophores include:
- 5-Nitroisoindole-1,3-dione : Contributes to electron-deficient properties, enhancing binding to kinase ATP pockets.
- Benzamide : Stabilizes interactions via π-π stacking with aromatic residues.
- Methylamino linker : Facilitates conformational flexibility for target engagement.
Analog studies show that nitro group removal reduces potency by 10-fold, highlighting its role in redox-mediated activity .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., IC50 variability across studies)?
Discrepancies in IC50 values may stem from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Methodological solutions include:
- Standardized protocols : Use recombinant enzymes (vs. cell lysates) to control cofactor levels.
- Dose-response validation : Repeat assays with internal controls (e.g., staurosporine for kinase inhibition).
- Data normalization : Express activity as % inhibition relative to vehicle and positive controls .
Basic: Which analytical techniques confirm the compound’s structural integrity and purity?
- NMR : 1H/13C NMR to verify aromatic proton environments (δ 7.2–8.5 ppm) and amide carbonyl signals (δ 165–170 ppm).
- HPLC : Purity >95% using a C18 column (retention time ~12 min, 60:40 acetonitrile/water).
- HRMS : Exact mass confirmation (calculated [M+H]+: 447.12; observed: 447.11 ± 0.02) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?
SAR-driven modifications focus on:
- Nitro group replacement : Substituting with cyano or trifluoromethyl to reduce metabolic oxidation.
- Linker optimization : Replacing the methylamino group with a cyclopropyl spacer to hinder CYP450-mediated cleavage.
- Benzamide substituents : Introducing para-fluoro to enhance lipophilicity and plasma protein binding.
| Modification | Effect on Metabolic Stability (t1/2 in human liver microsomes) |
|---|---|
| Parent compound | 1.2 h |
| Cyano-substituted | 3.5 h |
| Cyclopropyl linker | 4.8 h |
| Para-fluoro benzamide | 2.9 h |
Data derived from analogs in .
Advanced: What computational methods predict target engagement and off-target risks?
- Molecular docking : Glide SP/XP (Schrödinger) to model binding to mGluR5 (PDB: 6FFI), identifying key hydrogen bonds with Arg78 and Tyr658.
- Pharmacophore screening : Phase (Schrödinger) to map electrostatic and hydrophobic features against kinase libraries.
- Off-target profiling : SwissTargetPrediction to rank likelihoods for GPCRs and ion channels .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Cell viability : MTT assay in HeLa or MCF-7 cells (72-h exposure, IC50 calculation).
- Apoptosis : Annexin V/PI staining with flow cytometry.
- Kinase inhibition : ADP-Glo™ assay for mTOR or PI3Kα (IC50 < 100 nM suggests high potency) .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Validate target dependency (e.g., mTOR knockout reverses growth inhibition).
- Phosphoproteomics : SILAC-based LC-MS/MS to map downstream signaling (e.g., reduced p-S6K levels).
- In vivo PDX models : Compare tumor growth inhibition in patient-derived xenografts ± compound .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : 12 µM in PBS (pH 7.4); improves to 45 µM with 0.5% DMSO.
- Stability : >90% intact after 24 h in plasma (37°C). Degrades to nitro-reduced metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
